

An In-depth Technical Guide to the Spectroscopic Data of Averantin

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Averantin

Cat. No.: B8013807

[Get Quote](#)

This guide provides a comprehensive analysis of the key spectroscopic data for **averantin**, a polyhydroxyanthraquinone mycotoxin. Produced by various species of *Aspergillus*, **averantin** is a critical intermediate in the biosynthetic pathway of aflatoxin B1, a potent carcinogen.[1][2][3] Accurate structural elucidation and characterization of **averantin** are paramount for researchers in natural products chemistry, mycotoxicology, and drug development. This document synthesizes data from mass spectrometry, nuclear magnetic resonance (NMR), and UV-Vis spectroscopy to provide a definitive analytical profile of the molecule.

The Averantin Molecule: Structure and Significance

Averantin is a C₂₀ anthraquinone characterized by a tetrahydroxylated aromatic core and a C₆ hydroxyalkyl side chain.[4] Its molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.4 g/mol.[5][6] The precise arrangement of its functional groups and stereochemistry is critical to its biological role and is definitively established through the spectroscopic techniques detailed below.

Chemical Structure of **Averantin**:

- IUPAC Name: 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione[5]

- Molecular Formula: C₂₀H₂₀O₇
- Molecular Weight: 372.37 g/mol [5]

Mass Spectrometry (MS)

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of **averantin**. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass, which validates the molecular formula.

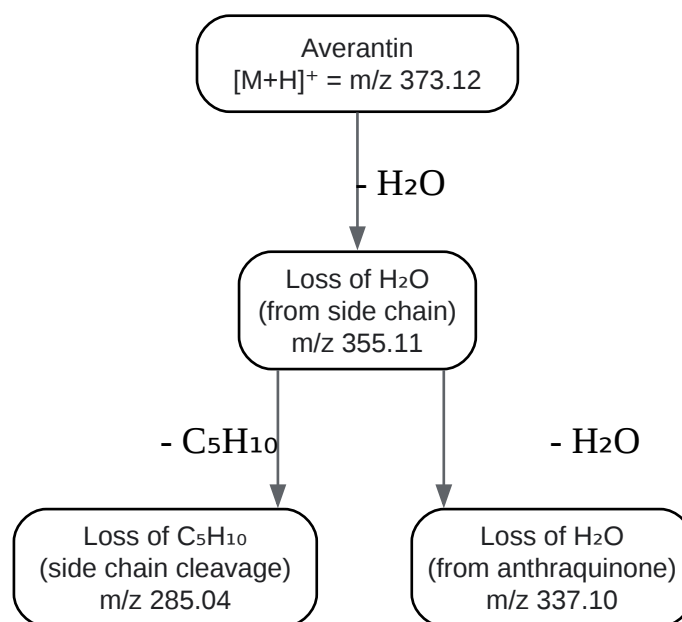
The causality behind choosing ESI is its soft ionization nature, which is ideal for moderately polar, thermally labile molecules like **averantin**, ensuring the molecular ion is observed with high intensity.

Table 1: High-Resolution Mass Spectrometry Data for **Averantin**

Parameter	Value	Source
Ionization Mode	ESI (Positive/Negative)	[7]
Molecular Formula	C ₂₀ H ₂₀ O ₇	[5][6]
Exact Mass (Calculated)	372.1209	[5]
Observed Ion [M+H] ⁺	373.1282	[7]
Observed Ion [M-H] ⁻	371.1136	[7]

Fragmentation Pattern

Tandem MS (MS/MS) experiments reveal the structural backbone through characteristic fragmentation. A plausible fragmentation pathway involves initial dehydration followed by cleavages of the alkyl side chain, which validates the connectivity of the molecule.



[Click to download full resolution via product page](#)

Caption: Plausible MS/MS fragmentation of **Averantin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive blueprint of the covalent structure of **averantin**, enabling the unambiguous assignment of every proton and carbon atom. Modern 2D NMR techniques are essential for this process.[8][9] The choice of a deuterated polar solvent like DMSO-d₆ is crucial for solubilizing the polyhydroxylic compound and observing the exchangeable hydroxyl protons.[6]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the distinct chemical environments of hydrogen atoms in the molecule. Key features include chelated hydroxyl protons at very low field (>12 ppm), aromatic protons in the 6-7 ppm region, and the aliphatic side chain protons at higher field (<5.5 ppm).

Table 2: ¹H NMR Spectroscopic Data for **Averantin** (80 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Source
12.64	s	1H	8-OH	[1]
12.03	s	1H	6-OH	[1]
9.60	br s	2H	1,3-OH	[1]
7.02	s	1H	H-4	[1]
7.02	s	1H	H-5	[1]
6.53	s	1H	H-7	[1]
5.15	m	1H	H-1'	[1]
3.53	br s	1H	1'-OH	[1]
1.74	m	2H	H-2'	[1]
1.30	m	6H	H-3', H-4', H-5'	[1]
0.85	t	3H	H-6' (CH ₃)	[1]

Note:

Assignments are based on historical data and confirmed with 2D NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by identifying all carbon atoms, including quaternary carbons that are invisible in the proton spectrum. The anthraquinone core is characterized by signals in the aromatic region (100-170 ppm) and two distinct carbonyl signals downfield (>180 ppm).

Table 3: ¹³C NMR Spectroscopic Data for **Averantin** (Assignments based on related compounds and 2D NMR)

Chemical Shift (δ , ppm)	Carbon Assignment	Source
190.9	C-9	[10][11]
181.8	C-10	[10][11]
165.9	C-6	[10][11]
164.9	C-8	[10][11]
164.5	C-1	[10][11]
162.2	C-3	[10][11]
136.5	C-10a	[10][11]
134.1	C-4a	[10][11]
119.5	C-2	[10][11]
110.2	C-8a	[10][11]
109.5	C-4	[10][11]
109.1	C-9a	[10][11]
108.0	C-5	[10][11]
107.2	C-7	[10][11]
67.5	C-1'	[10][11]
37.8	C-2'	[10][11]
31.5	C-4'	[10][11]
24.9	C-3'	[10][11]
22.4	C-5'	[10][11]
14.2	C-6'	[10][11]

2D NMR and Structural Connectivity

2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. HSQC correlates each proton to

its directly attached carbon, while HMBC reveals 2- and 3-bond correlations between protons and carbons. This network of correlations acts as a self-validating system, confirming the molecular structure piece by piece.

Caption: Key HMBC correlations confirming **Averantin**'s structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated anthraquinone chromophore. The spectrum is characterized by distinct absorption bands that are indicative of its structure. The choice of solvent (e.g., methanol, ethanol) is critical, as solvent polarity and pH can influence the position and intensity of these bands.^[12]

Table 4: UV-Visible Spectroscopic Data for **Averantin** in Methanol

Band	λ_{max} (nm)	Type of Transition
Band I	~450 nm	$n \rightarrow \pi$
Band II	~290 nm	$\pi \rightarrow \pi$
Band III	~260 nm	$\pi \rightarrow \pi$
Band IV	~220 nm	$\pi \rightarrow \pi$

Note: Approximate values based on typical polyhydroxyanthraquinone spectra.^{[12][13]}

Experimental Protocols

Adherence to rigorous, validated protocols is essential for obtaining high-quality, reproducible spectroscopic data.

I. Sample Preparation

- Isolation: **Averantin** is typically isolated from fungal cultures (*Aspergillus* sp.) grown on a suitable medium.^[3] Mycelia are extracted with a solvent like acetone or ethyl acetate.

- Purification: The crude extract is purified using column chromatography (e.g., Sephadex LH-20, silica gel) to yield pure **averantin** (>98%).[\[13\]](#)
- Solubilization: For analysis, accurately weigh the purified solid.
 - NMR: Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).[\[14\]](#)
 - MS: Prepare a dilute solution (~1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to aid ionization.[\[15\]](#)[\[16\]](#)
 - UV-Vis: Prepare a solution in a UV-grade solvent (e.g., methanol) to an absorbance of ~1 AU.

II. NMR Data Acquisition

- Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[\[14\]](#)
- ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds to ensure accurate integration.[\[17\]](#)[\[18\]](#)
- ¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans is required due to the low natural abundance of ¹³C.
- 2D NMR:
 - COSY: Identifies ¹H-¹H spin systems.
 - HSQC: Correlates ¹H to their directly attached ¹³C.
 - HMBC: Optimized for a coupling constant of ~8 Hz to detect long-range ¹H-¹³C correlations.

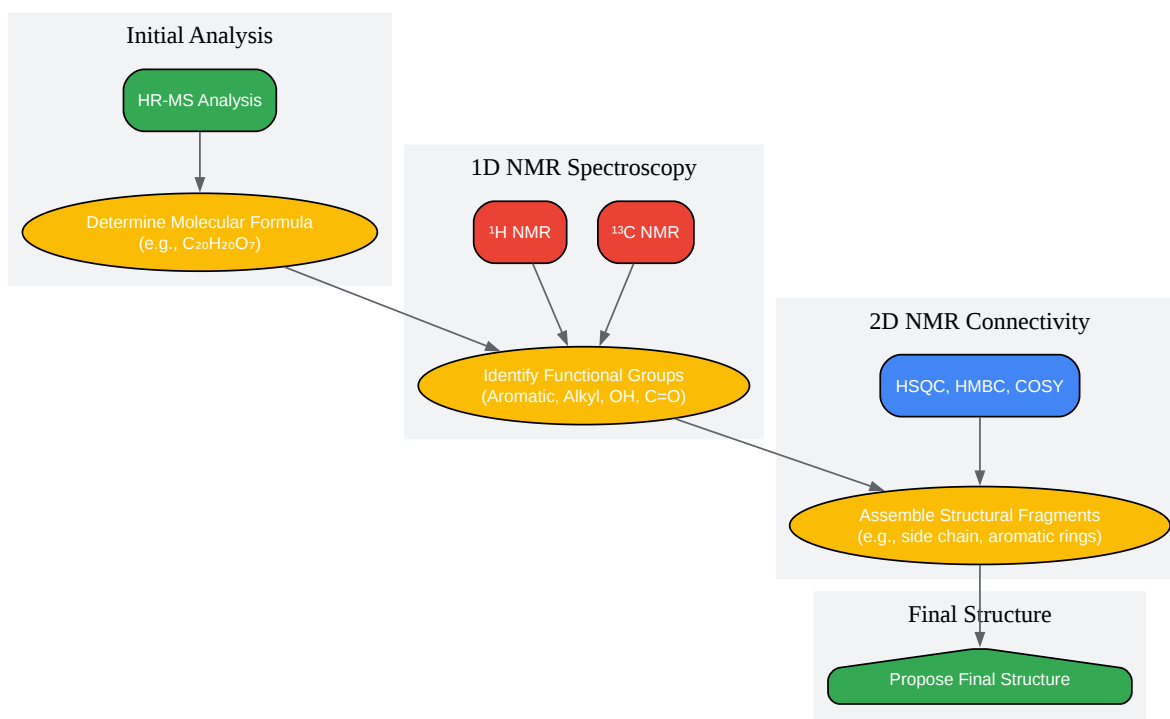
III. Mass Spectrometry Data Acquisition

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required for accurate mass measurement.[\[16\]](#)

- Method: Infuse the sample solution via an ESI source.
- Full Scan: Acquire data over a mass range of m/z 100-700 to detect the molecular ion.
- MS/MS: Select the precursor ion ($[M+H]^+$ or $[M-H]^-$) for collision-induced dissociation (CID) to generate fragment ions.

IV. Logical Workflow for Structural Elucidation

The process of identifying an unknown natural product like **averantin** follows a logical, multi-technique workflow. Each step provides data that builds upon the last, leading to an unambiguous structural assignment.



[Click to download full resolution via product page](#)

Caption: Logical workflow for **Averantin** structure elucidation.

Conclusion

The spectroscopic profile of **averantin** is well-defined, with mass spectrometry confirming its elemental composition and NMR spectroscopy providing a complete map of its atomic connectivity. UV-Vis spectroscopy corroborates the presence of the anthraquinone chromophore. Together, these techniques provide a robust and self-validating dataset essential for the unambiguous identification, quantification, and study of **averantin** in complex biological and chemical systems.

References

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. *Journal of Natural Products*, 70(4), 589–595. [[Link](#)]
- Castañar, L., & Parella, T. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. *Frontiers in Chemistry*, 12. [[Link](#)]
- Shao, C., et al. (2008). Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). *Magnetic Resonance in Chemistry*, 46(9), 886-889. [[Link](#)]
- Simpson, T. J., et al. (1977). Carbon-13 nuclear magnetic resonance assignments of some fungal C20 anthraquinones; their biosynthesis in relation to that of aflatoxin B1. *Journal of the Chemical Society, Perkin Transactions 1*, 588-592. [[Link](#)]
- Simpson, T. J. (1977). Carbon-13 Nuclear Magnetic Resonance Assignments of Some Fungal C₂₀ Anthraquinones; their Biosynthesis in Relation to that of Aflatoxin B. RSC Publishing. [[Link](#)]
- Duncan, K. (n.d.). Mass Spectrometry Imaging of Secondary Metabolites Directly on Fungal Cultures. CORE. [[Link](#)]

- Goodman, J. M., et al. (2019). Efficient Protocol for Accurately Calculating ¹³C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. ACS Publications. [\[Link\]](#)
- Bennett, J. W., Lee, L. S., Shoss, S. M., & Boudreaux, G. H. (1980). Identification of **averantin** as an aflatoxin B1 precursor: Placement in the biosynthetic pathway. Applied and Environmental Microbiology, 39(4), 835–839. [\[Link\]](#)
- Fotso, S., et al. (2002). Isolation, Structure Elucidation and Biological Activity of 8-O-Methylaverufin and 1,8- O-Dimethyl**averantin** as New Antifungal Ag. The Journal of Antibiotics. [\[Link\]](#)
- Wang, L., et al. (2022). Application of Metabolomics in Fungal Research. MDPI. [\[Link\]](#)
- Milosavljević, S., et al. (2016). Synthesis, complete assignment of ¹H- and ¹³C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [\[Link\]](#)
- Birkinshaw, J. H., Roberts, J. C., & Roffey, P. (1966). Studies in mycological chemistry. Part XIX. “Product B”(b**averantin**)[1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone], a pigment from Aspergillus versicolor(vuillemin) tiraboschi. Journal of the Chemical Society C: Organic, 855-857. [\[Link\]](#)
- Havlicek, V., et al. (2014). Identification of fungal microorganisms by MALDI-TOF mass spectrometry. Biotechnology Advances, 32(6), 1181-1193. [\[Link\]](#)
- Malachová, A., et al. (n.d.). Development and application of an exact mass LC-MS/MS library for the screening of mycotoxins and fungal metabolites in food an. Agilent Technologies. [\[Link\]](#)
- Gil, R. R., & Griesinger, C. (2009). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 92(12), 2413–2440. [\[Link\]](#)
- Simmler, C., et al. (2025). Research Progress of NMR in Natural Product Quantification. Molecules, 30(21), 4789. [\[Link\]](#)

- Xie, L., et al. (2019). MS/MS mass spectra as well as fragmentation trees of the aflatoxin biosynthesis pathway metabolites. ResearchGate. [\[Link\]](#)
- de Assis, L. J., et al. (2025). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. Journal of Fungi, 11(2), 118. [\[Link\]](#)
- Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative ³¹P NMR Analysis. 1. Model Compounds. Journal of Agricultural and Food Chemistry, 61(35), 8320-8330. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). (-)-**Averantin**. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Yabe, K., et al. (2025). Stereochemistry during aflatoxin biosynthesis: Conversion of norsolorinic acid to averufin. Applied and Environmental Microbiology, 61(6), 2152-2156. [\[Link\]](#)
- Brancato, G., et al. (2024). Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. Molecules, 29(18), 4349. [\[Link\]](#)
- Bennett, J. W., Lee, L. S., Shoss, S. M., & Boudreaux, G. H. (1980). Identification of **averantin** as an aflatoxin B1 precursor: placement in the biosynthetic pathway. Applied and Environmental Microbiology, 39(4), 835–839. [\[Link\]](#)
- Bhatnagar, D., et al. (1988). Averufanin is an aflatoxin B1 precursor between **averantin** and averufin in the biosynthetic pathway. Applied and Environmental Microbiology, 54(7), 1725-1730. [\[Link\]](#)
- Bennett, J. W., Lee, L. S., Shoss, S. M., & Boudreaux, G. H. (1980). Identification of **averantin** as an aflatoxin B1 precursor: placement in the biosynthetic pathway. Applied and Environmental Microbiology, 39(4), 835–839. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Identification of averantin as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Studies in mycological chemistry. Part XIX. "Product B"\(averantin\)\[1,3,6,8-tetrahydroxy-2-\(1-hydroxyhexyl\)anthraquinone\], a pigment from Aspergillus versicolor\(vuillemin\) tiraboschi - Journal of the Chemical Society C: Organic \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [5. \(-\)-Averantin | C₂₀H₂₀O₇ | CID 10044783 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. Averantin, Aflatoxin B1 precursor \(CAS 5803-62-3\) | Abcam \[abcam.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](#)
- [10. Carbon-13 nuclear magnetic resonance assignments of some fungal C20 anthraquinones; their biosynthesis in relation to that of aflatoxin B1 - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [11. Carbon-13 nuclear magnetic resonance assignments of some fungal C20 anthraquinones; their biosynthesis in relation to that of aflatoxin B1 - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [12. art.torvergata.it \[art.torvergata.it\]](#)
- [13. journals.asm.org \[journals.asm.org\]](#)
- [14. aseestant.ceon.rs \[aseestant.ceon.rs\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. lcms.cz \[lcms.cz\]](#)
- [17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! \[frontiersin.org\]](#)
- [To cite this document: BenchChem. \[An In-depth Technical Guide to the Spectroscopic Data of Averantin\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[\[https://www.benchchem.com/product/b8013807/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-averantin\]](https://www.benchchem.com/product/b8013807/docs#an-in-depth-technical-guide-to-the-spectroscopic-data-of-averantin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)